Glycididazole - 298688-51-4

Glycididazole

Catalog Number: EVT-340171
CAS Number: 298688-51-4
Molecular Formula: C18H23N7O10
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycididazole is a synthetic compound classified as a hypoxic cell radiosensitizer. [] These types of compounds are designed to increase the sensitivity of hypoxic tumor cells to radiation therapy, thereby enhancing the effectiveness of cancer treatment. [, ] Glycididazole is of particular interest in scientific research due to its potential for enhancing the treatment of solid tumors, which often contain regions of hypoxia. [] This compound is not naturally occurring and is primarily used in its sodium salt form, sodium glycididazole, for research and clinical applications. [, , , ]

Synthesis Analysis

Several methods have been reported for the synthesis of Glycididazole. One approach involves using iminodiacetic acid as the starting material. [] This method proceeds through a series of reactions:

  • Finally, an ethanol solution of sodium hydroxide is added to generate the sodium glycididazole salt trihydrate. []

This particular synthesis method avoids the use of pyridine and acetic anhydride, making it a more environmentally friendly approach. []

Mechanism of Action

Glycididazole acts as a radiosensitizer primarily by targeting hypoxic tumor cells. [] These cells, characterized by low oxygen levels, are often resistant to conventional radiation therapy. [] Although the exact mechanism remains unclear, the radiosensitizing effects of Glycidazole are believed to be related to its ability to:

  • Enhance DNA damage: Glycididazole, especially when combined with radiation, significantly increases DNA damage within tumor cells. [] This enhanced damage makes the cells more susceptible to death from radiation.
  • Promote apoptosis: Glycididazole promotes programmed cell death (apoptosis) in tumor cells, particularly when administered alongside radiation. [] This enhanced apoptotic response contributes to the overall effectiveness of radiotherapy.
Applications
  • Enhancing Radiotherapy: Glycididazole shows promise in improving the efficacy of radiotherapy, especially in cancers known for their hypoxic environments, such as:
    • Nasopharyngeal carcinoma: Numerous studies have demonstrated that combining Glycididazole with radiotherapy leads to improved tumor control and survival rates in nasopharyngeal carcinoma. [, , , , , , , ]
    • Esophageal cancer: Glycididazole has shown positive results in enhancing the efficacy of radiotherapy in both primary and recurrent esophageal cancer. [, , , , , ]
    • Lung cancer: Studies suggest that Glycidazole can improve treatment outcomes when used alongside radiotherapy in non-small cell lung cancer. [, , ]
    • Cervical cancer: Glycididazole, in combination with radiotherapy, has demonstrated the potential to inhibit tumor cell proliferation in cervical cancer. [, , ]
  • Hypoxia-Targeted Therapy: Research on Glycididazole's mechanism of action suggests its potential as a hypoxia-targeted therapeutic agent. [] The ability of Glycididazole to specifically target hypoxic tumor cells opens up avenues for developing more effective and selective cancer therapies.
  • Research Tool: Glycididazole serves as a valuable tool in preclinical studies investigating tumor biology, hypoxia, and the development of novel radiosensitizers. [, , ]
Future Directions
  • Mechanistic Studies: Further research is needed to fully elucidate the molecular mechanisms underlying Glycidazole's radiosensitizing effects. [] Understanding these mechanisms will be crucial for optimizing its clinical application.
  • Combination Therapies: Exploring the synergistic potential of Glycidazole with other treatment modalities, such as chemotherapy and immunotherapy, could lead to more effective therapeutic strategies. []
  • Biomarker Development: Identifying predictive biomarkers for Glycidazole's efficacy will be essential for personalizing treatment and maximizing its benefits. []
  • Drug Delivery Systems: Developing targeted drug delivery systems for Glycidazole could enhance its tumor specificity and reduce potential side effects. []

Metronidazole

Compound Description: Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication. It is used to treat a wide variety of bacterial and parasitic infections. []

Relevance: Metronidazole is a structurally related compound to Glycididazole. Glycidazole, in fact, can decompose into metronidazole, which can reduce its efficiency as a radiosensitizer in vivo. [] This suggests that the two compounds may share similar mechanisms of action or metabolic pathways.

Doranidazole

Compound Description: Doranidazole is a hypoxic cell radiosensitizer. [] It is designed to enhance the effects of radiation therapy on tumors by selectively targeting hypoxic (low oxygen) cells, which are often more resistant to radiation.

Relevance: Doranidazole is another hypoxic radiosensitizer that is often compared to Glycididazole in research. Studies have shown that Doranidazole might be a more effective radiosensitizer than Glycidazole in vivo due to Glycidazole's decomposition into metronidazole. []

Sodium Bicarbonate

Compound Description: Sodium bicarbonate is a common chemical compound with the formula NaHCO₃. It is a salt composed of a sodium cation (Na+) and a bicarbonate anion (HCO3−). [, ]

Relevance: Sodium bicarbonate is frequently used in pharmaceutical preparations of sodium glycidazole to adjust the pH of the solution. [, ] This suggests that maintaining a specific pH range is crucial for the stability and efficacy of sodium glycidazole.

Mannitol

Compound Description: Mannitol is a type of sugar alcohol that is often used as a sweetener, a medication, and in various industrial applications. [, ]

Relevance: Similar to sodium bicarbonate, Mannitol is utilized in the preparation of sodium glycidazole compositions. [, ] Its inclusion likely contributes to the stability, solubility, or other pharmaceutical properties of the final product.

Cisplatin

Compound Description: Cisplatin is a chemotherapy medication used to treat a number of cancers. This includes testicular cancer, ovarian cancer, bladder cancer, head and neck cancer, and others. [, , , , , ]

Relevance: Cisplatin is often used in combination with Glycidazole and radiotherapy, particularly for cancers such as cervical cancer and nasopharyngeal carcinoma. [, , , , ] Studies suggest that this combination may be more effective than radiotherapy or chemotherapy alone.

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a chemotherapy medication used to treat cancer. It is a pyrimidine analog that works by interfering with DNA synthesis. [, ]

Relevance: Similar to Cisplatin, 5-Fluorouracil is also used in combination with Glycididazole and radiotherapy for various cancers, including esophageal cancer. [, ] This combined treatment approach is explored as a potential strategy to improve treatment outcomes.

Docetaxel

Compound Description: Docetaxel is a chemotherapy medication used to treat a number of cancers. This includes breast cancer, lung cancer, prostate cancer, stomach cancer, head and neck cancer, and others. []

Properties

CAS Number

298688-51-4

Product Name

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid

IUPAC Name

2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid

Molecular Formula

C18H23N7O10

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27)

InChI Key

AWSWJRUMDBPELJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.